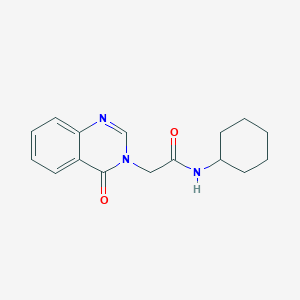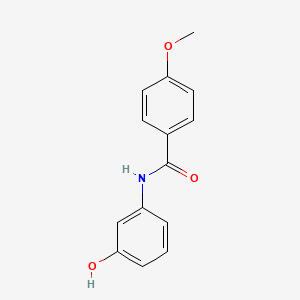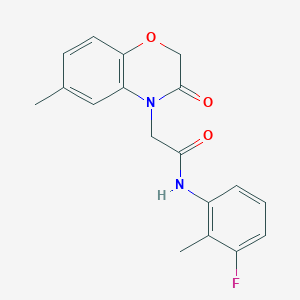![molecular formula C15H16N2O3S B4440357 3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4440357.png)
3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
Vue d'ensemble
Description
3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as MS-275, is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. MS-275 has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and inflammatory diseases.
Mécanisme D'action
3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide exerts its effects by inhibiting HDACs, leading to increased acetylation of histones and other proteins. This results in chromatin relaxation and increased gene expression. 3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to selectively inhibit class I HDACs, which are overexpressed in many cancers and are involved in regulating cell proliferation and differentiation. 3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to inhibit the activity of other non-histone proteins, such as heat shock protein 90 (Hsp90), which is involved in regulating the stability and function of many oncogenic proteins.
Biochemical and Physiological Effects:
3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide induces cell cycle arrest at the G1 phase, leading to decreased cell proliferation. It also induces apoptosis by activating the intrinsic apoptotic pathway. In addition, 3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to induce differentiation in cancer cells, leading to decreased tumor growth and metastasis. In neurological disorders, 3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide improves cognitive function and memory by increasing synaptic plasticity and reducing neuroinflammation. In inflammatory diseases, 3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of class I HDACs, making it useful for studying the role of HDACs in various biological processes. It has also been extensively studied in animal models and has shown promising results in preclinical studies. However, 3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life in the body, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for 3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide research. One area of interest is the development of more potent and selective HDAC inhibitors that can overcome the limitations of 3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide. This could help to identify patients who are most likely to benefit from 3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide treatment. Finally, there is interest in exploring the potential of 3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide as a combination therapy with other cancer treatments, such as radiation and chemotherapy.
Applications De Recherche Scientifique
3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and inflammatory diseases. In cancer, 3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to sensitize cancer cells to radiation and chemotherapy. In neurological disorders, 3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. In inflammatory diseases, 3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
3-methyl-4-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-3-6-13(7-4-10)21(19,20)17-14-8-5-12(15(16)18)9-11(14)2/h3-9,17H,1-2H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQGXFXCTKNJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440280.png)


![4-{[(2-quinolinylthio)acetyl]amino}benzoic acid](/img/structure/B4440311.png)


![N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440341.png)
![ethyl 3-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4440349.png)
![N-[4-(cyanomethyl)phenyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440353.png)
![N-(4-methylbenzyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4440363.png)
![N-cyclopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440374.png)
![N-benzyl-1-[(dimethylamino)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4440381.png)

![N-butyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440391.png)